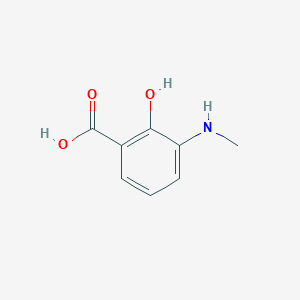
瑞舒伐他汀脱氢酸
描述
Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme responsible for producing cholesterol in humans . It is used together with a proper diet to lower bad cholesterol (LDL) and triglycerides (fats) in the blood, and to increase your good cholesterol (HDL) .
Synthesis Analysis
Most pharmaceutical products are produced by applying a total synthesis approach or by modifying a naturally occurring product. In both cases, a wide range of organic substances can be produced in the manufacturing process and during the subsequent storage and may persist as unavoidable impurities in the finished product .Molecular Structure Analysis
Rosuvastatin cocrystals may offer the synergetic physico-chemical properties of the drug. Cocrystal crafting depends on two possible intermolecular interactions; heteromeric and the homomeric selection of compounds with complementary functional groups are contemplated as a possible cause of supramolecular synthons in cocrystal formation .Chemical Reactions Analysis
In aprotic solvents, the forward reaction (i.e., the conversion of Rosuvastatin to its lactone form) is the only reaction that occurs. When Rosuvastatin is extracted in the acidic aqueous mobile phase, the reverse reaction is observed, and Rosuvastatin-Lactone is converted into Rosuvastatin .Physical And Chemical Properties Analysis
Rosuvastatin is given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose. Rosuvastatin achieves maximum plasma concentration at a median of 5 h (range: 0.5–6 h) under fasting conditions following single and multiple doses .科学研究应用
Lipid-Lowering Drug
Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase , the rate-limiting enzyme responsible for producing cholesterol in humans . It is used to treat high cholesterol levels and prevent heart attacks and strokes .
Cardiovascular Disease Treatment
Clinical studies have shown that statins like Rosuvastatin significantly reduce the risk of heart attack and death in patients with proven coronary artery disease . They can also reduce cardiac events in patients with high cholesterol levels .
Anti-Inflammatory Action
There is an increased interest in the non-lipid activities of statins such as their anti-inflammatory action . This could potentially be another application of Rosuvastatin in scientific research.
Improvement of Endothelial Function
Statins like Rosuvastatin are known to improve endothelial function . This means they could potentially be used in research related to vascular health and diseases.
Maintaining Plaque Stability
Statins are also known to maintain plaque stability . This could make Rosuvastatin a subject of interest in research related to atherosclerosis and other related conditions.
Prevention of Thrombus Formation
Statins can prevent thrombus formation . This suggests that Rosuvastatin could be used in research related to blood clotting disorders.
Analytical Methods Development
Rosuvastatin and its impurities have been used in the development and validation of selective and sensitive analytical methods for the control of impurities from synthesis and degradation . A direct and highly selective ultra-high-performance liquid chromatographic method for determining the assay and related substances content in medicinal products containing rosuvastatin calcium salt (RSV) is presented .
Solubility Improvement Research
The application of ion pairing with tetrabutyl ammonium hydroxide was suggested for improvement of rosuvastatin solubility and subsequently extraction efficacy . This could be another potential area of research involving Rosuvastatin.
安全和危害
Rosuvastatin may cause cancer, damage fertility or the unborn child, cause damage to organs, and cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects . It is also suspected of damaging fertility or the unborn child and may cause harm to breast-fed children .
未来方向
Despite the demonstrated benefits of statins, a large number of patients still remain at significant risk because of inadequate LDL-C reduction or elevated blood triglyceride-rich lipoproteins or lipoprotein (a). The area of lipid modulating agents is still ripe with ideas and major novelties are to be awaited in the next few years .
作用机制
Target of Action
Rosuvastatin dehydro acid primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, which is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport .
Mode of Action
Rosuvastatin dehydro acid is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the production of mevalonic acid from HMG-CoA . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . The inhibition of HMG-CoA reductase leads to a decrease in cholesterol synthesis, thereby reducing the overall cholesterol levels in the body .
Biochemical Pathways
The primary biochemical pathway affected by rosuvastatin dehydro acid is the cholesterol biosynthesis pathway . By inhibiting the HMG-CoA reductase enzyme, rosuvastatin dehydro acid reduces the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This leads to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Pharmacokinetics
Rosuvastatin dehydro acid exhibits certain pharmacokinetic properties that influence its bioavailability. Following single doses, rosuvastatin has a mean absolute oral availability of 20% , an overall mean total clearance of 28.3 L/h , and an average terminal elimination half-life of approximately 20 hours . It is primarily excreted as unchanged drug in the feces .
Result of Action
The primary result of rosuvastatin dehydro acid’s action is a reduction in cholesterol levels . By inhibiting HMG-CoA reductase, it reduces cholesterol synthesis in the liver, leading to lower levels of cholesterol, LDL, and VLDL in the body . This can help reduce the risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action of rosuvastatin dehydro acid can be influenced by various environmental factors. For instance, it has been found that there is considerable variation in the pharmacokinetics of rosuvastatin between races . Additionally, the systemic exposure of rosuvastatin is characterized by a large coefficient of variation . In terms of environmental risk, the use of rosuvastatin calcium is predicted to present an insignificant risk to the environment .
属性
IUPAC Name |
(2E,5R,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31/h5,7-14,17,27H,6H2,1-4H3,(H,28,29)/b7-5+,13-12+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWJKTHFNLHUJO-NWZSJJIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



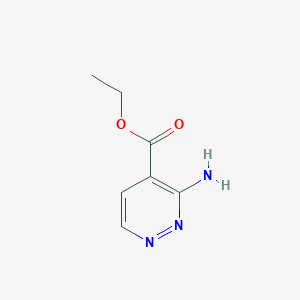
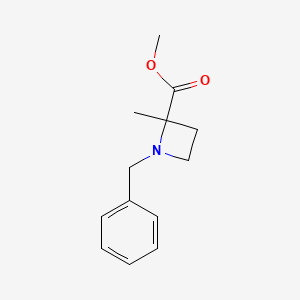
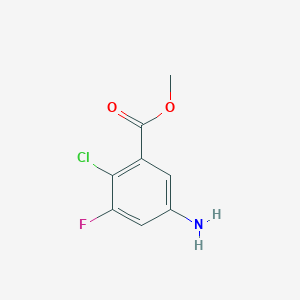
![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)


![4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1429833.png)

![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)


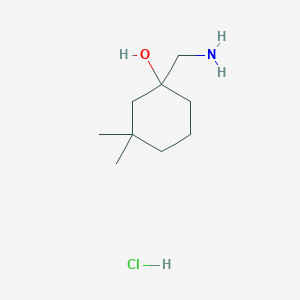
![3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1429847.png)
